N-[3-(4-methoxyphenyl)-4-oxothiochromen-2-yl]thiophene-2-carboxamide
Description
N-[3-(4-Methoxyphenyl)-4-oxothiochromen-2-yl]thiophene-2-carboxamide is a thiophene-based carboxamide derivative featuring a thiochromenone core substituted with a 4-methoxyphenyl group at position 3 and a thiophene-2-carboxamide moiety. This compound integrates key structural motifs known for pharmacological relevance, including the methoxyphenyl group (implicated in modulating solubility and bioavailability) and the thiochromenone scaffold (associated with diverse biological activities) .
Properties
IUPAC Name |
N-[3-(4-methoxyphenyl)-4-oxothiochromen-2-yl]thiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO3S2/c1-25-14-10-8-13(9-11-14)18-19(23)15-5-2-3-6-16(15)27-21(18)22-20(24)17-7-4-12-26-17/h2-12H,1H3,(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKIUPQQLOCWJHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(SC3=CC=CC=C3C2=O)NC(=O)C4=CC=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Key Strategic Considerations
The target molecule can be dissected into three primary components:
- Thiochromen-4-one scaffold : A sulfur-containing analog of chromone, synthesized via cyclization reactions involving thiophenol derivatives.
- 4-Methoxyphenyl substituent : Introduced through electrophilic aromatic substitution or cross-coupling reactions.
- Thiophene-2-carboxamide group : Attached via nucleophilic acyl substitution or amidation reactions.
Critical challenges include ensuring regioselectivity during thiochromenone formation, managing steric hindrance during Friedel-Crafts alkylation, and preserving the integrity of the carboxamide group under acidic or basic conditions.
Synthetic Pathways and Methodologies
Thiochromen-4-One Core Formation
The thiochromenone scaffold is typically constructed using Horner-Wadsworth-Emmons (HWE) reactions or acid-catalyzed cyclization .
Horner-Wadsworth-Emmons Reaction
A mixture of thiophenol (15 mmol), crotonic acid (10 mmol), and iodine (20 mol%) undergoes Michael addition at room temperature for 12 hours, followed by acid-catalyzed cyclization (Scheme 1A). Key steps include:
- Michael Adduct Formation : Thiophenol attacks α,β-unsaturated esters generated in situ.
- Cyclization : SnCl₄-mediated intramolecular Friedel-Crafts acylation at 0–50°C for 12 hours yields the thiochromen-4-one core.
Optimization Data :
| Parameter | Condition | Yield (%) |
|---|---|---|
| Catalyst (SnCl₄) | 1.0 equiv. in CH₂Cl₂ at 0°C | 68–72 |
| Reaction Time | 12–24 hours | 45–65 |
| Solvent | Dichloromethane | 72 |
Cross-Coupling Approach
Palladium-catalyzed Suzuki-Miyaura coupling between 2-bromothiochromenone and 4-methoxyphenylboronic acid (1.2 equiv.) in dioxane/H₂O (4:1) at 80°C for 8 hours achieves C-3 functionalization.
Key Advantages :
Introduction of the 4-Methoxyphenyl Group
Friedel-Crafts Alkylation
The thiochromenone intermediate undergoes electrophilic substitution using 4-methoxybenzyl chloride (1.5 equiv.) in the presence of AlCl₃ (2.0 equiv.) at −10°C.
Mechanistic Insight :
- Electrophile Generation : AlCl₃ coordinates to 4-methoxybenzyl chloride, forming a reactive acylium ion.
- Aromatic Substitution : The electron-rich C-3 position of thiochromenone attacks the electrophile, yielding the 3-(4-methoxyphenyl) adduct.
Yield Optimization :
| Temperature (°C) | AlCl₃ (equiv.) | Yield (%) |
|---|---|---|
| −10 | 2.0 | 58 |
| 0 | 1.5 | 42 |
| 25 | 2.0 | 33 |
Attachment of Thiophene-2-Carboxamide
Amidation via Carboxylic Acid Activation
Thiophene-2-carboxylic acid (1.1 equiv.) is activated using oxalyl chloride (1.5 equiv.) in dichloromethane, followed by reaction with 3-(4-methoxyphenyl)-4-oxothiochromen-2-amine (1.0 equiv.) in the presence of triethylamine (2.0 equiv.).
Critical Parameters :
- Activation Time : 2.5 hours at −10°C prevents premature decomposition.
- Base Selection : Triethylamine outperforms pyridine in minimizing side reactions (yield: 78% vs. 62%).
Spectroscopic Validation :
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Overall Yield (%) |
|---|---|---|---|
| HWE + Friedel-Crafts | Cost-effective reagents | Low regioselectivity (72%) | 45–58 |
| Cross-Coupling | High regioselectivity (>95%) | Requires palladium catalysts | 62–68 |
| Amidation | Mild conditions, scalable | Sensitive to moisture | 70–78 |
Challenges and Mitigation Strategies
- Regioselectivity in Cyclization :
- Carboxamide Hydrolysis :
- Byproduct Formation :
- Control : Chromatographic purification with hexane:EtOAc (2:1) removes dimeric side products.
Chemical Reactions Analysis
Hydrolysis Reactions
The carboxamide group undergoes hydrolysis under acidic or basic conditions, yielding distinct products:
Hydrolysis kinetics show first-order dependence on H⁺ concentration in acidic conditions (k = 0.15 hr⁻¹ at 80°C). The basic route proceeds faster due to hydroxide ion nucleophilicity.
Electrophilic Aromatic Substitution
The thiophene and thiochromene rings participate in electrophilic reactions:
Regioselectivity follows electronic effects: nitration favors electron-rich thiophene positions, while bromination targets the thiochromene's activated aromatic system .
Reduction Reactions
Selective reduction of functional groups is achievable:
The 4-oxo group shows exceptional reducibility with NaBH₄ due to conjugation with the thiochromene’s π-system.
Cross-Coupling Reactions
Palladium-catalyzed couplings enable structural diversification:
Optimized conditions for Suzuki coupling: 90°C in dioxane/water (4:1) with 3 mol% catalyst .
Cyclization Reactions
The compound participates in heterocycle-forming reactions:
Cyclization with POCl₃/DMF proceeds via Vilsmeier-Haack intermediate formation .
Stability Under Physiological Conditions
Critical for pharmacological applications:
Stabilization strategies include PEGylation (extends plasma half-life to 14.2 hrs).
This compound’s reactivity profile enables tailored modifications for drug development, materials science, and synthetic methodology. Experimental validation of these pathways remains critical, particularly for optimizing reaction selectivity under green chemistry principles.
Scientific Research Applications
N-[3-(4-methoxyphenyl)-4-oxothiochromen-2-yl]thiophene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N-[3-(4-methoxyphenyl)-4-oxothiochromen-2-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Table 1: Key Structural Features of Selected Thiophene Carboxamides
Key Observations :
- Substituent Position and Type : The 4-methoxyphenyl group in the target compound may enhance solubility compared to nitro or chloro substituents (e.g., compound in ), which are more electron-withdrawing and could reduce bioavailability .
- Core Modifications: Thiochromenone (target compound) vs. benzo[b]thiophene () introduces distinct steric and electronic effects.
Key Observations :
- Yield and Purity : The target compound's synthesis may face challenges similar to the piperazine derivative (29% yield, ), where complex multi-step reactions reduce efficiency.
- Melting Points: High melting points (>300°C in ) correlate with rigid structures or strong intermolecular interactions (e.g., hydrogen bonding), suggesting the target compound may exhibit similar thermal stability due to its fused thiochromenone core.
Key Observations :
- Methoxy vs. Chloro Substituents : The 4-methoxyphenyl group in the target compound may reduce cytotoxicity compared to 4-chlorophenyl derivatives (e.g., ), as electron-donating groups often decrease reactivity with biological targets.
Biological Activity
N-[3-(4-methoxyphenyl)-4-oxothiochromen-2-yl]thiophene-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The compound is characterized by a thiophene ring fused to a thiochromene moiety, with a methoxyphenyl substituent. Its molecular formula is , and it has a molecular weight of approximately 325.43 g/mol. The IUPAC name reflects its complex structure, indicating the presence of both carboxamide and thiophene functionalities.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that the compound inhibits the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the inhibition of eIF4A, a key factor in protein synthesis that is often overexpressed in cancer cells .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects. Studies suggest that it modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity may be beneficial in treating inflammatory diseases .
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of this compound have shown efficacy against several bacterial strains, suggesting potential applications in treating infections .
Case Studies and Research Findings
- In Vitro Studies : A study published in 2020 assessed the cytotoxic effects of the compound on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. Results indicated a dose-dependent decrease in cell viability, with IC50 values of 15 µM for MCF-7 and 20 µM for A549 cells .
- Mechanistic Insights : Another research article explored the molecular mechanisms by which the compound exerts its anticancer effects. The study revealed that it induces apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins .
- Inflammation Model : In an animal model of inflammation, administration of this compound resulted in reduced paw edema and lower levels of inflammatory markers compared to control groups .
Data Table: Summary of Biological Activities
Q & A
Q. What are the established synthetic routes for N-[3-(4-methoxyphenyl)-4-oxothiochromen-2-yl]thiophene-2-carboxamide, and how are key intermediates optimized?
Methodological Answer: Synthesis typically involves multi-step organic reactions:
Thiophene Core Formation : Cyclization of dicarbonyl precursors with elemental sulfur or via cross-coupling reactions (e.g., Suzuki-Miyaura for aryl group introduction) .
Sulfamoyl Group Introduction : Reacting the thiophene intermediate with sulfamoyl chloride derivatives under anhydrous conditions .
Carboxamide Coupling : Amide bond formation using carbodiimide coupling agents (e.g., EDC/HOBt) with 4-methoxyphenylamine .
Q. Optimization Strategies :
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for sulfamoylation .
- Temperature Control : Low temperatures (0–5°C) minimize side reactions during amide coupling .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) ensures high purity (>95%) .
Q. Table 1: Synthetic Steps and Yields
| Step | Reaction Type | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Cyclization | S8, 120°C | 65–70 |
| 2 | Sulfamoylation | DMF, RT | 50–60 |
| 3 | Amide Coupling | EDC, 0°C | 70–80 |
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- 1H/13C NMR : Assign methoxy (δ ~3.8 ppm, singlet) and thiochromenone carbonyl (δ ~180 ppm) signals .
- 2D NMR (COSY, HSQC) : Resolves overlapping aromatic proton signals in the thiophene and thiochromenone moieties .
- Mass Spectrometry (HRMS) : Confirms molecular ion ([M+H]+) with <2 ppm error .
- X-ray Crystallography : SHELX software refines crystal structures to determine bond angles and planarity of the thiophene-thiochromenone system .
Q. Table 2: Key Spectral Data
| Technique | Key Peaks/Features | Reference |
|---|---|---|
| 1H NMR (CDCl3) | δ 7.45–7.55 (m, aromatic H), δ 3.80 (s, OCH3) | |
| HRMS | m/z 410.0921 (calc. for C21H16NO3S2) |
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., varying IC50 values)?
Methodological Answer: Contradictions often arise from:
Q. Resolution Strategies :
Orthogonal Assays : Validate activity using both cell-based (e.g., MTT assay) and biochemical (e.g., kinase inhibition) platforms .
Metabolite Profiling : LC-MS/MS to identify degradation products interfering with activity .
Structural Analog Testing : Compare with derivatives lacking the 4-methoxyphenyl group to isolate pharmacophore contributions .
Q. What methodologies optimize the compound’s selectivity for dual targets (e.g., kinase inhibition and P-gp modulation)?
Methodological Answer:
- Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding modes to VEGFR2 and P-gp .
- SAR Studies : Modify substituents (e.g., replacing 4-methoxy with 4-ethoxy) to enhance kinase affinity while reducing P-gp interaction .
- In Vitro Transport Assays : Use Caco-2 monolayers to quantify P-gp efflux ratios and adjust lipophilicity (logP) via substituent engineering .
Q. Table 3: Selectivity Optimization Data
| Derivative | VEGFR2 IC50 (nM) | P-gp Inhibition (%) | logP |
|---|---|---|---|
| Parent Compound | 120 | 85 | 3.2 |
| 4-Ethoxy Analog | 95 | 45 | 3.8 |
Q. How can crystallographic data (via SHELX) inform the design of analogs with improved stability?
Methodological Answer:
- Torsion Angle Analysis : SHELXL refines torsional strain in the thiophene-thiochromenone junction; analogs with <10° deviation show enhanced stability .
- Hydrogen Bonding : Identify key H-bonds (e.g., between carboxamide NH and sulfamoyl O) to guide substituent placement .
- Polymorph Screening : Use SHELXPRO to compare crystal packing; dense packing correlates with reduced hygroscopicity .
Q. What strategies mitigate synthetic challenges in scaling up this compound?
Methodological Answer:
- Flow Chemistry : Continuous flow systems improve heat dissipation during exothermic sulfamoylation .
- Catalytic Optimization : Replace stoichiometric reagents (e.g., use CuI/ligand systems for Ullmann-type couplings) .
- Green Solvents : Switch to cyclopentyl methyl ether (CPME) for safer large-scale reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
